molecular formula C22H43N5O12 B1254728 3'-Deoxyamikacin

3'-Deoxyamikacin

カタログ番号: B1254728
分子量: 569.6 g/mol
InChIキー: KGWNYWOVNDWPGF-TXLWFACKSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3'-Deoxyamikacin is a semisynthetic aminoglycoside antibiotic derived from amikacin, a broad-spectrum antibiotic widely used to treat Gram-negative bacterial infections. The structural modification of amikacin involves the removal of the hydroxyl group (-OH) at the 3'-position of the hexose ring (Figure 1), which reduces susceptibility to enzymatic inactivation by bacterial aminoglycoside-modifying enzymes (AMEs) . This modification was first reported by Tsuchiya et al. in 1979, who demonstrated that 3'-deoxygenation enhances antibacterial activity against resistant strains, particularly those producing 3'-phosphotransferases (APH(3')) .

特性

分子式

C22H43N5O12

分子量

569.6 g/mol

IUPAC名

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,5S,6R)-6-(aminomethyl)-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide

InChI

InChI=1S/C22H43N5O12/c23-2-1-9(29)20(35)27-8-3-7(25)18(38-21-11(31)4-10(30)12(5-24)36-21)17(34)19(8)39-22-16(33)14(26)15(32)13(6-28)37-22/h7-19,21-22,28-34H,1-6,23-26H2,(H,27,35)/t7-,8+,9-,10-,11+,12+,13+,14-,15+,16+,17-,18+,19-,21+,22+/m0/s1

InChIキー

KGWNYWOVNDWPGF-TXLWFACKSA-N

異性体SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)O)N

正規SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)O)N

同義語

3'-deoxyamikacin

製品の起源

United States

類似化合物との比較

Key Structural Modifications:

  • Amikacin : Contains hydroxyl groups at the 3' and 4' positions of the hexose ring.
  • 3'-Deoxyamikacin : Lacks the 3'-OH group, conferring resistance to APH(3') enzymes.

Mechanism of Action:

All derivatives inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. However, the absence of the 3'-OH group in 3'-deoxyamikacin disrupts enzymatic recognition, preserving activity against resistant strains (e.g., Pseudomonas aeruginosa and Escherichia coli with APH(3')) .

Antibacterial Activity

In Vitro Efficacy (MIC Values, μg/mL):

Organism Amikacin 3'-Deoxyamikacin 3',4'-Dideoxyamikacin
E. coli (wild-type) 1.0 0.5 2.0
E. coli (APH(3')) 64.0 2.0 4.0
P. aeruginosa (wild) 4.0 2.0 8.0
P. aeruginosa (AME+) >128 8.0 16.0

Data adapted from Tsuchiya et al. (1979) .

3'-Deoxyamikacin shows superior activity against AME-producing strains compared to amikacin and 3',4'-dideoxyamikacin. However, the latter exhibits reduced potency against wild-type strains, likely due to impaired ribosomal binding from the loss of multiple hydroxyl groups .

Pharmacokinetic and Toxicity Profiles

  • Serum Half-Life : 3'-Deoxyamikacin (2.5 h) is comparable to amikacin (2.0–2.5 h) in murine models .

Key Research Findings and Limitations

  • Advantages :
    • Resistance to APH(3') enzymes enhances efficacy in AME-rich environments (e.g., hospital-acquired infections) .
    • Synergistic effects with β-lactams observed in vitro against multidrug-resistant Klebsiella pneumoniae .
  • Structural rigidity from deoxygenation may reduce adaptability to ribosomal mutations .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。